molecular formula C8H6Cl2O2 B055147 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone CAS No. 113337-38-5

1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone

Cat. No. B055147
M. Wt: 205.03 g/mol
InChI Key: VEQBTDISCZJNID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and heterocyclization processes. For instance, the condensation of dihydroxyphenyl ethanones with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones and various N,O- and N,N-heterocycles in good yields (Moskvina et al., 2015). Another approach involves a one-pot four-component coupling reaction to synthesize pyrrole derivatives, showcasing the versatility of related ethanone compounds in facilitating complex syntheses (Louroubi et al., 2019).

Molecular Structure Analysis

Molecular structure and properties have been extensively studied through experimental techniques and computational methods. Crystallographic and vibrational studies, supported by density functional theory (DFT), have elucidated the molecular structure of related compounds, revealing their conformations and geometrical parameters (Kumar et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone and its analogs include cyclization and coupling reactions, leading to the formation of various heterocyclic compounds. The reactivity under specific conditions highlights the compound's utility in synthesizing diverse molecular structures (Harano et al., 2007).

Physical Properties Analysis

The physical properties of related compounds have been characterized through crystallographic analysis and spectroscopic techniques. These studies provide insights into the compound's stability, phase behavior, and intermolecular interactions, which are crucial for its application in material science and organic synthesis (Zheng et al., 2014).

Scientific Research Applications

Agrochemical Application

  • Field : Agriculture
  • Application Summary : This compound is used as a pre-emergent agrochemical .
  • Methods and Procedures : The compound is typically applied to soil to prevent the emergence of pests. The exact procedures can vary depending on the specific agricultural context .

Organic Synthesis

  • Field : Organic Chemistry
  • Application Summary : This compound is an important raw material and intermediate used in organic synthesis .
  • Methods and Procedures : The compound can be used in a variety of organic reactions. The exact procedures would depend on the specific reaction being carried out .
  • Results and Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds .

Pharmaceuticals

  • Field : Pharmaceutical Chemistry
  • Application Summary : This compound is used as a raw material and intermediate in the production of pharmaceuticals .
  • Methods and Procedures : The compound can be used in various stages of pharmaceutical production, depending on the specific drug being produced .
  • Results and Outcomes : The use of this compound in pharmaceutical production can lead to the creation of effective medications .

Photosynthesis Research

  • Field : Plant Physiology
  • Application Summary : The compound has been used in research studying the effects of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) on photosynthesis in Euglena gracilis Z populations .
  • Methods and Procedures : The research involved growing Euglena in a medium containing dl-lactate at 27 C in the light, and observing the effects of varying concentrations of DCMU on the pigment system .
  • Results and Outcomes : The research found that chlorophyll content dropped dramatically in response to DCMU, and light-driven O2 evolution was no longer detectable at the highest DCMU concentrations tested .

Chemical Intermediate

  • Field : Industrial Chemistry
  • Application Summary : “3,4-Dichlorophenyl isocyanate” is a chemical compound used as a chemical intermediate and in organic synthesis .
  • Methods and Procedures : The compound can be used in various stages of chemical production, depending on the specific product being synthesized .
  • Results and Outcomes : The use of this compound in chemical production can lead to the creation of a variety of industrial chemicals .

Synthesis of Pyrrolidine Derivatives

  • Field : Organic Chemistry
  • Application Summary : “1-(3,4-Dichlorophenyl)pyrrolidine” is a compound that can be synthesized from “1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone” and used in various organic reactions .
  • Methods and Procedures : The exact procedures would depend on the specific reaction being carried out .
  • Results and Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds .

Safety And Hazards

This would involve detailing any known safety hazards associated with the compound, including toxicity data and any necessary safety precautions.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or areas where further study is needed.


Please note that this is a general outline and the specific details would depend on the available information on the compound. If you have a different compound or more specific questions, feel free to ask!


properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQBTDISCZJNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427666
Record name 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone

CAS RN

113337-38-5
Record name 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3′,4′-dichloroacetophenone (78.0 g), sodium formate (68.0 g) and methanol (300 mL) was heated under reflux and stirred for 16 h. The reaction mixture was concentrated and poured into water (1 L). The precipitated solid was collected by filtration, washed with water and then with isopropyl ether, air-dried, and further dried under reduced pressure at 40° C. to give the title compound as crystals (25.0 g, 42%). Recrystallization from ethyl acetate-hexane gave pale-yellow prism crystals. melting point: 115-118° C.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
42%

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